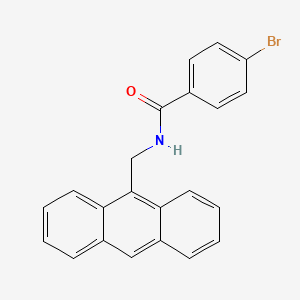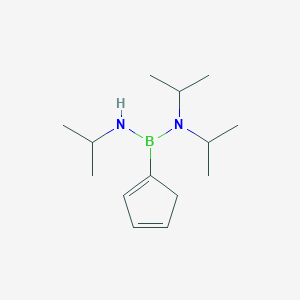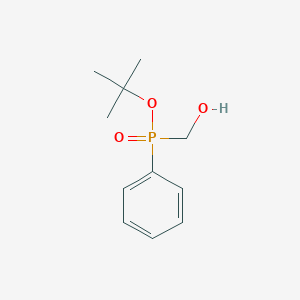
Benzamide, N-(9-anthracenylmethyl)-4-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(9-anthracenylmethyl)-4-bromo- is a chemical compound that belongs to the class of benzamides It features a benzamide core with a 9-anthracenylmethyl group and a bromine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(9-anthracenylmethyl)-4-bromo- typically involves the reaction of 9-anthracenemethanol with a suitable brominating agent to introduce the bromine atom at the 4-position. The reaction conditions often include the use of solvents such as methylene chloride and the presence of a base like potassium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(9-anthracenylmethyl)-4-bromo- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent benzamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Parent benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-(9-anthracenylmethyl)-4-bromo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-(9-anthracenylmethyl)-4-bromo- involves its interaction with specific molecular targets. The anthracenylmethyl group allows for π-π stacking interactions with aromatic residues in proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-(9-anthracenylmethyl)-2-nitro-N-[(1S)-1-phenylethyl]-
- N-(9-Anthracenylmethyl)-1,3-propanediamine
- 9-Anthracenemethanol
Uniqueness
Benzamide, N-(9-anthracenylmethyl)-4-bromo- is unique due to the presence of the bromine atom at the 4-position, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the bromine atom or have different substituents .
Properties
CAS No. |
644964-55-6 |
|---|---|
Molecular Formula |
C22H16BrNO |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-(anthracen-9-ylmethyl)-4-bromobenzamide |
InChI |
InChI=1S/C22H16BrNO/c23-18-11-9-15(10-12-18)22(25)24-14-21-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)21/h1-13H,14H2,(H,24,25) |
InChI Key |
GKZOGAZKNSUJFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12608548.png)
![[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate](/img/structure/B12608550.png)
![1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene](/img/structure/B12608556.png)
![1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B12608570.png)
![N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12608573.png)
![2-Pentynoic acid, 4-[(2-methoxyethoxy)methoxy]-, ethyl ester, (4S)-](/img/structure/B12608579.png)

boranyl](/img/structure/B12608590.png)



![9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608620.png)

